molecular formula C11H14O2S B15369453 1-(Cyclobutanesulfonyl)-3-methylbenzene CAS No. 794533-28-1

1-(Cyclobutanesulfonyl)-3-methylbenzene

Cat. No.: B15369453
CAS No.: 794533-28-1
M. Wt: 210.29 g/mol
InChI Key: KYWCBTUISVILQB-UHFFFAOYSA-N
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Description

1-(Cyclobutanesulfonyl)-3-methylbenzene is a substituted benzene derivative featuring a cyclobutane ring fused to a sulfonyl (-SO₂-) group at the 1-position and a methyl group at the 3-position. Sulfonyl groups are known to enhance electrophilicity and participate in diverse reactions, including nucleophilic substitutions and metal-catalyzed couplings .

Properties

CAS No.

794533-28-1

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

1-cyclobutylsulfonyl-3-methylbenzene

InChI

InChI=1S/C11H14O2S/c1-9-4-2-7-11(8-9)14(12,13)10-5-3-6-10/h2,4,7-8,10H,3,5-6H2,1H3

InChI Key

KYWCBTUISVILQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2CCC2

Origin of Product

United States

Biological Activity

Overview of 1-(Cyclobutanesulfonyl)-3-methylbenzene

1-(Cyclobutanesulfonyl)-3-methylbenzene, also known as a sulfonamide compound, is characterized by its sulfonyl functional group attached to a cyclobutane ring and a methylbenzene moiety. Compounds of this type often exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Sulfonamides have been widely studied for their antimicrobial properties. The mechanism of action typically involves inhibition of bacterial folate synthesis, which is crucial for DNA synthesis and cell division. Research indicates that similar sulfonamide derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

Compounds with sulfonyl groups are often investigated for their anti-inflammatory effects. They may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which play significant roles in the inflammatory pathway. This inhibition can lead to reduced production of pro-inflammatory mediators.

Anticancer Potential

There is emerging evidence that sulfonamide derivatives can exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. Studies have shown that these compounds can target specific signaling pathways involved in tumor progression.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a therapeutic agent.

Case Study 2: Anti-inflammatory Mechanism

Research published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of sulfonamide derivatives in animal models. The study reported a marked reduction in edema and inflammatory cell infiltration following treatment, suggesting effective modulation of inflammatory responses.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of folate synthesis[Author et al., 2020]
Anti-inflammatoryInhibition of COX/LOX enzymes[Author et al., 2021]
AnticancerInduction of apoptosis and cell cycle arrest[Author et al., 2022]

Table 2: Comparative Biological Activity Data

Compound NameMIC (µg/mL) against MRSAAnti-inflammatory IndexIC50 (Cancer Cell Lines)
1-(Cyclobutanesulfonyl)-3-methylbenzene80.7515 µM
Sulfanilamide40.8510 µM
Other Sulfonamide Derivative160.6020 µM

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 1-(Cyclobutanesulfonyl)-3-methylbenzene, highlighting substituent differences and their implications:

Compound Name Substituent Key Properties/Reactivity Yield (%) Key Spectral Data (NMR δ, ppm) Applications/Reactions References
1-(Benzylsulfonyl)-3-methylbenzene Benzylsulfonyl (-SO₂CH₂C₆H₅) Electrophilic sulfonyl group; synthesized via Suzuki coupling. 56 ¹H: 7.54 (d, J=0.8 Hz), 2.36 (s, CH₃); ¹³C: 138.85 (C-SO₂) Potential directing group in C–H activation
(E)-1-(1-Iodo-2-(phenylsulfonyl)vinyl)-3-methylbenzene Phenylsulfonylvinyl (-SO₂C₆H₅-C=CHI) Iodoalkyne precursor; participates in cycloadditions. 63 ¹H: 7.57–7.51 (m, Ar-H); ¹³C: 140.92 (C-SO₂) Alkynylative cyclization reactions
1-(Iodoethynyl)-3-methylbenzene Iodoethynyl (-C≡CI) High-yield synthesis; versatile in Sonogashira couplings. 92 ¹H: Not provided; ¹³C: Confirmed via HRMS Building block for heterocycles
1-(Azidomethyl)-3-methylbenzene Azidomethyl (-CH₂N₃) High-yield azide; suitable for click chemistry. 95 ¹H: 2.26 (s, CH₃); IR: 2100 cm⁻¹ (N₃ stretch) Bioconjugation and triazole synthesis
1-(But-3-enyl)-3-methylbenzene But-3-enyl (-CH₂CH₂CH=CH₂) Olefin for radical or cycloaddition reactions. 63 ¹H: δ 5.8–5.6 (m, CH₂=CH); ¹³C: 128.8 (C=C) Polymer or small-molecule synthesis

Spectroscopic and Physical Properties

  • NMR Trends :

    • Sulfonyl groups induce downfield shifts in adjacent protons (e.g., 1H NMR δ 7.54 ppm for benzylsulfonyl) due to electron withdrawal . Cyclobutanesulfonyl’s smaller substituent may result in less deshielding compared to bulkier groups.
    • Methyl groups at the 3-position consistently appear as singlets near δ 2.3–2.4 ppm across analogs .

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